Cas no 79511-48-1 (1-Piperazinepropanamine,4-(2-propen-1-yl)-)
79511-48-1 structure
Product Name:1-Piperazinepropanamine,4-(2-propen-1-yl)-
CAS-nummer:79511-48-1
MF:C10H21N3
MW:183.293842077255
CID:555326
PubChem ID:20252230
Update Time:2025-04-19
1-Piperazinepropanamine,4-(2-propen-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Piperazinepropanamine,4-(2-propen-1-yl)-
- 1-Piperazinepropanamine,4-(2-propenyl)- (9CI)
- 3-(4-PROP-2-EN-1-YLPIPERAZIN-1-YL)PROPAN-1-AMINE
- 3-(4-prop-2-enylpiperazin-1-yl)propan-1-amine
- QVQMPYMOTYDNMO-UHFFFAOYSA-N
- 1-Piperazinepropanamine,4-(2-propenyl)-(9CI)
- DTXSID20604140
- AKOS006316021
- 3-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]PROPAN-1-AMINE
- SCHEMBL6248521
- 79511-48-1
- 3-(4-allyl-1-piperazinyl)propylamine
-
- Inchi: 1S/C10H21N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2H,1,3-11H2
- InChI-sleutel: QVQMPYMOTYDNMO-UHFFFAOYSA-N
- LACHT: N1(CCCN)CCN(CC=C)CC1
Berekende eigenschappen
- Exacte massa: 183.173547683g/mol
- Monoisotopische massa: 183.173547683g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 5
- Complexiteit: 139
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.2
- Topologisch pooloppervlak: 32.5Ų
1-Piperazinepropanamine,4-(2-propen-1-yl)- Gerelateerde literatuur
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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